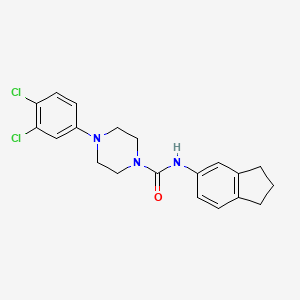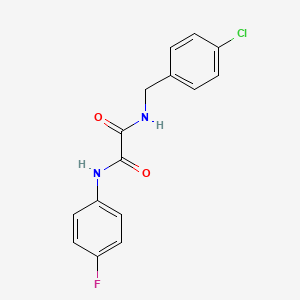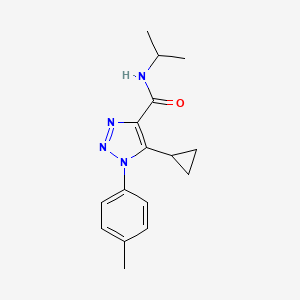
N-(3-chlorobenzyl)-2-phenylbutanamide
Übersicht
Beschreibung
N-(3-chlorobenzyl)-2-phenylbutanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as BPN14770 and has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Fragile X syndrome.
Wirkmechanismus
The mechanism of action of N-(3-chlorobenzyl)-2-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes in the brain. Specifically, the compound is thought to inhibit the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D activity, N-(3-chlorobenzyl)-2-phenylbutanamide may increase cAMP levels, which can lead to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that N-(3-chlorobenzyl)-2-phenylbutanamide can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Specifically, the compound has been shown to improve memory and learning in these models. Additionally, N-(3-chlorobenzyl)-2-phenylbutanamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that it has been well-characterized and its synthesis method is well-established. Additionally, the compound has been shown to have therapeutic potential in animal models of neurological disorders. However, one limitation of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorobenzyl)-2-phenylbutanamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for neurological disorders. Additionally, studies could investigate the safety and efficacy of N-(3-chlorobenzyl)-2-phenylbutanamide in human clinical trials, which could ultimately lead to its approval as a therapeutic agent. Finally, research could explore the potential use of N-(3-chlorobenzyl)-2-phenylbutanamide in combination with other drugs for the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-2-phenylbutanamide has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to improve cognitive function in individuals with neurological disorders such as Alzheimer's disease and Fragile X syndrome. Studies have shown that N-(3-chlorobenzyl)-2-phenylbutanamide can improve memory and learning in animal models of these disorders.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-16(14-8-4-3-5-9-14)17(20)19-12-13-7-6-10-15(18)11-13/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMELGEXBZWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4772536.png)
![8-{2-[(2-methoxyphenyl)amino]ethyl}-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4772547.png)
![N-(3-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4772556.png)
![N-(2-ethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4772558.png)
![N-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4772561.png)
![N-{2-(2-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4772578.png)
![3-phenyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4772583.png)
![2-({[3-(ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4772591.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4772595.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4772603.png)
![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)
